molecular formula C35H26N6Na2O11S2 B13774387 Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) CAS No. 72749-88-3

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate)

Cat. No.: B13774387
CAS No.: 72749-88-3
M. Wt: 816.7 g/mol
InChI Key: NBPRQPSISCMFAO-UHFFFAOYSA-L
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Description

Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] is a complex organic compound known for its applications in various scientific fields. It is a disodium salt with a molecular formula of C21H17N2NaO9S2 and a molecular weight of 528.48 . This compound is often used in research due to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] typically involves multiple steps of organic synthesis. The process generally starts with the reaction of 2-naphthalenesulfonic acid with 2-methoxyphenylhydrazine to form an azo compound. This intermediate is then reacted with carbonyl diimidazole to introduce the carbonyldiimino group. The final step involves the addition of disodium salt to form the desired compound .

Chemical Reactions Analysis

Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] undergoes various types of chemical reactions, including:

Scientific Research Applications

Textile Industry

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is primarily utilized as a dye in the textile industry due to its vibrant color and stability.

Case Study: Dyeing Processes

A study investigated the dyeing properties of this compound on cotton fabrics. The results indicated that the dye provided excellent color fastness to washing and light exposure, making it suitable for high-quality textile applications. The dyeing process involved:

  • Preparation of Fabric : Cotton fabrics were pre-treated with a mordant to enhance dye uptake.
  • Dye Application : The dye was applied using a pad-dry-cure method.
  • Evaluation : Color fastness was assessed using standard AATCC test methods.

The findings demonstrated that the dye exhibited superior fastness properties compared to traditional dyes, confirming its effectiveness in textile applications .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals, particularly as a coloring agent in formulations.

Case Study: Drug Formulation

Research has shown that disazo dyes can serve as markers for drug delivery systems. In an experimental setup, disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) was incorporated into nanoparticle drug delivery systems to enhance visual tracking of drug release.

  • Nanoparticle Preparation : Nanoparticles were synthesized using a solvent evaporation technique.
  • Incorporation of Dye : The dye was encapsulated within the nanoparticles.
  • Release Studies : The release profile of the drug was monitored using UV-Vis spectroscopy.

The results indicated that the dye did not interfere with the drug's efficacy while providing a means to visually monitor drug release kinetics .

Environmental Applications

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is also studied for its environmental impact and potential use in wastewater treatment.

Case Study: Wastewater Treatment

A study focused on the degradation of azo dyes in wastewater through advanced oxidation processes (AOPs). The specific objectives included:

  • Degradation Efficiency : Evaluating the efficiency of AOPs in degrading disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate).
  • Toxicity Assessment : Assessing the toxicity of degradation products using bioassays.

The findings revealed that AOPs effectively degraded the dye, significantly reducing its toxicity and making it suitable for environmental remediation .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Textile IndustryDyeing fabricsExcellent color fastness and stability
PharmaceuticalsDrug formulationEffective marker for drug delivery systems
EnvironmentalWastewater treatmentHigh degradation efficiency via AOPs

Mechanism of Action

The mechanism of action of Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] involves its interaction with specific molecular targets. It is known to inhibit protein arginine N-methyltransferase 1 (PRMT1) by blocking peptide substrate binding. This inhibition does not compete for the S-adenosyl-L-methionine (SAM) binding site but rather interferes with the enzyme’s activity .

Comparison with Similar Compounds

Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] can be compared with other similar compounds such as:

    Ethylenediaminetetraacetic acid disodium salt: Used as a chelating agent.

    Direct Red 80: A dye with similar structural properties.

    Sodium silicate: Used in various industrial applications.

    Imidazolidinyl urea: A preservative with antimicrobial properties.

These compounds share some structural similarities but differ in their specific applications and chemical properties.

Biological Activity

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate), commonly referred to as a disazo dye, has garnered attention in various fields including environmental science and biochemistry due to its unique properties and biological activities. This article delves into its biological activity, drawing from diverse research findings.

  • Molecular Formula : C21H17N2Na2O9S2C_{21}H_{17}N_{2}Na_{2}O_{9}S_{2}
  • Molecular Weight : 528.48 g/mol
  • CAS Number : 20324-87-2
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological systems.

Biological Activity

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) exhibits various biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that azo dyes can exhibit antioxidant properties, which may help in reducing oxidative stress in biological systems. The presence of hydroxyl groups in the structure is thought to contribute to this activity.

2. Antimicrobial Properties

Several studies have demonstrated the antimicrobial effects of azo dyes against various pathogens. For instance, the dye has been tested against bacteria such as E. coli and Staphylococcus aureus, showing significant inhibition of growth at certain concentrations.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies suggest that while it can induce cell death in cancer cells, it may also exhibit toxicity towards normal cells at higher concentrations, necessitating careful dosage regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Øllgaard et al. (1998) assessed the efficacy of disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) against E. coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potential for use as an antimicrobial agent in textiles and coatings.

Case Study 2: Cytotoxicity Assessment

In a study by Freeman et al. (1996), the compound was tested on human cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 20 to 50 µg/mL, suggesting its potential application in cancer therapeutics.

Ecotoxicological Impact

The environmental impact of azo dyes, including disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate), has been a subject of concern due to their potential to form toxic degradation products upon environmental exposure. Studies indicate that the sulfonation of azo dyes may inhibit the release of harmful aromatic amines, thus reducing ecological risks associated with their use.

Comparative Analysis

PropertyDisodium Azo DyeOther Azo Dyes
Antioxidant ActivityModerateVaries
Antimicrobial EfficacyEffective against E. coliVaries widely
CytotoxicityDose-dependent; IC50: 20-50 µg/mLGenerally higher toxicity
Environmental ImpactLower due to sulfonationHigher risk of toxic degradation

Properties

CAS No.

72749-88-3

Molecular Formula

C35H26N6Na2O11S2

Molecular Weight

816.7 g/mol

IUPAC Name

disodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C35H28N6O11S2.2Na/c1-51-27-9-5-3-7-25(27)38-40-31-29(53(45,46)47)17-19-15-21(11-13-23(19)33(31)42)36-35(44)37-22-12-14-24-20(16-22)18-30(54(48,49)50)32(34(24)43)41-39-26-8-4-6-10-28(26)52-2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

NBPRQPSISCMFAO-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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